molecular formula C10H11Cl2N3 B14645308 4,6-Dichloro-2-(diethylamino)pyridine-3-carbonitrile CAS No. 53815-31-9

4,6-Dichloro-2-(diethylamino)pyridine-3-carbonitrile

Cat. No.: B14645308
CAS No.: 53815-31-9
M. Wt: 244.12 g/mol
InChI Key: FIQBVQQNBDBUBN-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(diethylamino)pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of chlorine atoms at positions 4 and 6, a diethylamino group at position 2, and a carbonitrile group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(diethylamino)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 2-(diethylamino)pyridine-3-carbonitrile using chlorinating agents such as phosphorus oxychloride or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(diethylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation and Reduction: N-oxides or amines.

    Coupling Reactions:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(diethylamino)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine atoms and the diethylamino group can enhance its binding affinity and selectivity towards these targets. The carbonitrile group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

4,6-Dichloro-2-(diethylamino)pyridine-3-carbonitrile can be compared with other similar compounds, such as:

    4,6-Dichloropyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring. It is used in the synthesis of various pharmaceuticals and agrochemicals.

    2,4-Dichloro-6-(diethylamino)pyrimidine: Another pyrimidine derivative with similar functional groups, used in medicinal chemistry.

    3-Cyanopyridine: A simpler pyridine derivative with a carbonitrile group, used as an intermediate in the synthesis of nicotinic acid and other compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

53815-31-9

Molecular Formula

C10H11Cl2N3

Molecular Weight

244.12 g/mol

IUPAC Name

4,6-dichloro-2-(diethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C10H11Cl2N3/c1-3-15(4-2)10-7(6-13)8(11)5-9(12)14-10/h5H,3-4H2,1-2H3

InChI Key

FIQBVQQNBDBUBN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=CC(=N1)Cl)Cl)C#N

Origin of Product

United States

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